1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Description
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBCEUVYNYCYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341758 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342386-78-1 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation of 3,4-Dichlorophenyl-Substituted Alkenes
A common approach to synthesize 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid involves cyclopropanation of 3,4-dichlorophenyl-substituted alkenes or related precursors. This method typically proceeds through:
- Step 1: Preparation of 3,4-dichlorophenyl-substituted α,β-unsaturated compounds (e.g., cinnamic acid derivatives).
- Step 2: Cyclopropanation using carbenoid reagents such as diazo compounds or sulfoxonium ylides.
- Step 3: Hydrolysis or further functional group manipulation to yield the cyclopropanecarboxylic acid.
This strategy is supported by analogous syntheses of 3,4-difluorophenylcyclopropanecarboxylic acids, where the difluoro substituents are replaced by dichloro groups in the target compound. For example, the use of dimethylsulfoxonium methylide in the presence of sodium iodide and sodium hydroxide in DMSO has been reported to convert cinnamate esters to cyclopropane carboxylates, which upon hydrolysis yield the desired cyclopropanecarboxylic acid.
Use of Chiral Catalysts and Resolution Techniques
To obtain enantiomerically enriched or pure this compound, chiral catalysts or resolution methods are employed:
- Chiral Oxazaborolidine Catalysts: These catalysts facilitate enantioselective reduction or cyclopropanation steps, enabling the synthesis of optically active cyclopropanecarboxylic acids.
- Diastereomeric Salt Formation: Racemic mixtures of cyclopropanecarboxylic acids can be resolved by forming diastereomeric salts with chiral amines such as (R)- or (S)-2-amino-3-phenylpropanamide. The salts selectively crystallize, allowing isolation of enantiomers after acid treatment.
Multi-Step Synthesis via Acyl Chloride and Diazo Intermediates
A detailed multi-step synthetic route includes:
- Formation of 2-chloro-1-(3,4-dichlorophenyl)ethanone via Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride in the presence of aluminum trichloride.
- Reduction of the keto group to 2-chloro-1-(3,4-dichlorophenyl)ethanol using chiral oxazaborolidine and borane complexes.
- Cyclopropanation through reaction with triethylphosphonoacetate and subsequent ring closure.
- Hydrolysis of the ester to yield the free carboxylic acid.
- Conversion to reactive intermediates such as acid chlorides or azides for further functionalization or purification.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation of cinnamate esters | Dimethylsulfoxonium methylide, NaI, NaOH, DMSO | Direct ring formation, moderate yields | Requires careful control of conditions |
| Chiral catalyst-assisted synthesis | Chiral oxazaborolidine, borane dimethylsulfide | Enantioselective synthesis | Catalyst cost and availability |
| Diastereomeric salt resolution | Chiral amines (e.g., 2-amino-3-phenylpropanamide), acetonitrile, heat | Effective enantiomer separation | Additional purification steps |
| Multi-step acyl chloride route | Chloroacetyl chloride, AlCl3, hydride reduction, ester hydrolysis | Well-established, scalable | Multi-step, uses hazardous reagents |
| Improved industrial processes | Avoidance of sodium azide, use of safe solvents and catalysts | Safer, cost-effective | May require optimization for yield |
Research Findings and Yields
- Diastereomeric salt formation with (R)- or (S)-2-amino-3-phenylpropanamide yields enantiomeric salts with enantiomeric excess (ee) values ranging from 86% to 93%, with isolated yields around 28-30% for the resolved acids.
- Cyclopropanation reactions using sulfoxonium ylides typically provide moderate to good yields (50-70%) of cyclopropane esters, which are then hydrolyzed to the acids.
- The multi-step synthesis involving Friedel-Crafts acylation and subsequent transformations is well-documented but involves longer reaction sequences and potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in the synthesis of more complex organic molecules.
- Biology It is used in studies involving enzyme inhibition and protein-ligand interactions. The compound also has potential biological activities, particularly in pharmacology and toxicology. Research has shown it may interact with specific receptors, potentially influencing signal transduction pathways related to inflammation and pain, and may inhibit enzymes involved in metabolic processes, which could lead to altered cellular functions.
- Industry It may be used in the production of specialty chemicals and materials.
Chemical Reactions
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can undergo oxidation, reduction, and substitution reactions.
- Oxidation The carboxylic acid group can be oxidized using common oxidizing agents such as potassium permanganate and chromium trioxide to form corresponding derivatives.
- Reduction The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or other reduced products.
- Substitution The dichlorophenyl group can participate in nucleophilic substitution reactions using nucleophiles like amines or thiols under basic or acidic conditions, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
- 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide
- 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Uniqueness: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Biological Activity
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is CHClO, and it has a molecular weight of 235.08 g/mol. The presence of chlorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound may exert its effects through various mechanisms:
- Modulation of Receptor Activity : It has been shown to interact with specific receptors, potentially influencing signal transduction pathways related to inflammation and pain.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, which could lead to altered cellular functions.
Toxicological Profile
The compound's toxicity has been evaluated in several studies. It is classified as having potential adverse effects on human health and the environment due to its persistence and bioaccumulation potential. The EPA has noted that such compounds can lead to significant ecological impacts if not managed properly .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anti-Inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
- Endocrine Disruption : Research has indicated that it may disrupt thyroid hormone signaling pathways, raising concerns about its effects on endocrine health .
- Cellular Toxicity : In vitro studies have shown that exposure to varying concentrations of the compound leads to cytotoxic effects in certain cell lines, highlighting the need for caution in its use .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves cyclopropanation via carbene addition to α,β-unsaturated esters or ketones, followed by hydrolysis to yield the carboxylic acid. For example, a modified Kulinkovich reaction using Grignard reagents (e.g., ethyl magnesium bromide) with dichlorophenyl-substituted alkenes can generate the cyclopropane ring . Optimization includes:
- Catalyst selection : Titanium-based catalysts improve cyclopropane ring formation efficiency.
- Temperature control : Maintaining −20°C to 0°C minimizes side reactions.
- Solvent choice : Anhydrous THF or diethyl ether enhances reaction homogeneity.
Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) purifies the product, with melting point verification (expected range: 150–160°C, based on analogs in ).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for cyclopropane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, doublets for dichloro substitution) confirm structure.
- ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and cyclopropane carbons (δ 20–30 ppm) are key markers .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% as per academic standards ).
- Melting Point : Consistent with analogs (e.g., 150–152°C for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid ).
Advanced Research Questions
Q. How do electronic effects of 3,4-dichloro substitution influence the compound’s reactivity in carboxylate-mediated biological interactions?
Methodological Answer: The electron-withdrawing Cl groups increase the carboxylic acid’s acidity (lower pKa), enhancing hydrogen-bonding potential in biological systems. Comparative studies with 1-(3,4-Difluorophenyl) analogs (pKa ~2.8 vs. ~2.5 for dichloro) reveal differences in binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Experimental Design :
- Synthesize fluorinated and chlorinated analogs.
- Measure pKa via potentiometric titration.
- Conduct molecular docking simulations to compare binding modes (e.g., using AutoDock Vina).
Q. What computational strategies can predict the stability of this compound under varying pH conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy changes for acid dissociation (e.g., B3LYP/6-31G* level).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–10) to identify degradation pathways.
- Validation : Compare with experimental stability data (e.g., HPLC tracking over 72 hours at 37°C ).
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility values for this compound?
Methodological Answer: Discrepancies often arise from solvent polarity or temperature variations. A systematic approach includes:
- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) at 25°C vs. 37°C.
- Standardization : Use nephelometry for turbidity measurements to determine saturation points.
- Cross-Validation : Compare with structurally similar compounds (e.g., 1-(4-Chlorophenyl) analog’s solubility in ethanol: ~15 mg/mL ).
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
